molecular formula C7H8N4 B596879 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1239647-61-0

6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B596879
CAS RN: 1239647-61-0
M. Wt: 148.169
InChI Key: QNHBPULNBBLYOW-UHFFFAOYSA-N
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Description

“6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a heterocyclic compound with the molecular weight of 148.17 . It is a non-naturally occurring small molecule that has aroused the interest of researchers due to its potential in diverse structures in agriculture and medicinal chemistry .


Synthesis Analysis

The synthesis of “6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” and similar compounds has been related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of “6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” consists of two carbon and three nitrogen atoms, making it readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involving “6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” are complex and can lead to a variety of products. For example, the reaction can provide either dihydropyrimidin-2-ones or derivatives of imidazolin-2-one, depending on the electronic properties of the substituent in the arylglyoxal molecule .

Scientific Research Applications

Medicinal Chemistry: RORγt Inverse Agonists

This compound exhibits activity as an RORγt inverse agonist . RORγt is a nuclear receptor implicated in the regulation of immune responses, and its modulation is of interest for treating autoimmune diseases. The ability of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine to act on this pathway could lead to new therapeutic agents for conditions like psoriasis or inflammatory bowel disease.

Pharmacology: JAK Inhibitors

The compound also shows promise as an inhibitor of Janus kinases (JAK1 and JAK2) . These enzymes are critical for the signaling of a variety of cytokines and growth factors. Inhibitors of JAKs have therapeutic potential in treating myeloproliferative disorders, rheumatoid arthritis, and certain cancers.

Cardiovascular Therapeutics

In the realm of cardiovascular disorders, derivatives of this compound have been utilized due to their biological activities . Research in this area could lead to the development of novel treatments for hypertension, atherosclerosis, and other cardiovascular diseases.

Antidiabetic Applications

The compound has been associated with the treatment of type 2 diabetes . By modulating biological pathways related to glucose metabolism, it could contribute to the management of blood sugar levels and insulin sensitivity.

Material Sciences: OLED Devices

Beyond biomedical applications, this compound has been used in the design of efficient light-emitting materials for phosphorescent OLED (organic light-emitting diode) devices . Its structural properties may improve the performance and durability of OLEDs, which are used in displays for various electronic devices.

Synthesis Methodology: Microwave-Mediated Reactions

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established, demonstrating the compound’s relevance in green chemistry . This approach offers a sustainable pathway for the synthesis of heterocyclic compounds, which are foundational in many pharmaceuticals and agrochemicals.

Cancer Research: Antiproliferative Activities

In cancer research, certain derivatives have shown moderate antiproliferative activities against various cancer cell lines . This suggests potential applications in developing anticancer agents that could inhibit the growth of tumors.

Enzyme Inhibition: CDK2 Inhibitors

Lastly, the compound has been part of the discovery of novel CDK2 inhibitors . CDK2 is a critical enzyme in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells, offering a strategic point of intervention for cancer therapy.

properties

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHBPULNBBLYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712401
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS RN

1239647-61-0
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239647-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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